N,N-bis(cyanomethyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide
Overview
Description
N,N-bis(cyanomethyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide is a useful research compound. Its molecular formula is C15H17N3O3 and its molecular weight is 287.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 287.12699141 g/mol and the complexity rating of the compound is 630. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Supramolecular Chemistry
Supramolecular PEG-co-oligo(p-benzamide)s have been synthesized using automated protocols on a solid support. This technique, employing standard Fmoc chemistry, allows for the creation of block co-oligomers with potential applications in drug delivery systems and nanotechnology due to their ability to form rigid rodlike aggregates in various solvents, including water (König et al., 2007).
Polymerization Techniques
Living ring-opening metathesis polymerizations (ROMP) of cyclic olefins have been used to synthesize polybutadienes with functional groups, highlighting the precision in polymer architecture achievable with advanced catalysts. This methodology is crucial for developing new polymer materials with tailored properties for coatings, adhesives, and other applications (Perrott & Novak, 1996).
Electroactive Materials
Electroactive polyamides containing bis(diphenylamino)-fluorene units have shown promising applications in electrochromic devices due to their excellent reversible stability and high contrast ratio. Such materials are relevant for developing advanced display technologies and sensors (Sun et al., 2016).
High-Performance Polymers
Aromatic polyamides derived from novel bis(ether-carboxylic acids) exhibit outstanding solubility, thermal stability, and mechanical properties, making them suitable for high-performance applications in aerospace, automotive, and electronics industries (Espeso et al., 2001).
Catalysis and Synthesis
Research into organo-silicon mediated reactions has expanded the toolkit for synthetic chemists, enabling the development of novel compounds and materials through unique reaction pathways. Such studies have implications for pharmaceutical synthesis, material science, and organic chemistry (Kuwajima, 1983).
Properties
IUPAC Name |
N,N-bis(cyanomethyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-13(2)14(3)4-5-15(13,11(20)10(14)19)12(21)18(8-6-16)9-7-17/h4-5,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BITKDDBKZOMAHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(C(=O)C2=O)C(=O)N(CC#N)CC#N)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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